Photodesmosine
Description
Photodesmosine is a UV-induced cross-linking amino acid derivative predominantly found in elastin-rich tissues such as skin, lungs, and blood vessels. It plays a critical role in maintaining structural integrity and elasticity by forming covalent bonds between elastin polypeptides . Unlike its non-photoactive analogs, this compound is generated through oxidative deamination of lysine residues under UV exposure, leading to pyridinium ring formation. Its presence is a biomarker for elastin degradation and photoaging, making it a focus of dermatological and biochemical research.
Properties
CAS No. |
70701-07-4 |
|---|---|
Molecular Formula |
C24H40N5O8+ |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-amino-6-[3-(4-amino-4-carboxybutyl)-2,4-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H39N5O8/c25-16(21(30)31)5-1-2-12-29-13-11-14(7-8-18(27)23(34)35)15(4-3-6-17(26)22(32)33)20(29)10-9-19(28)24(36)37/h11,13,16-19H,1-10,12,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 |
InChI Key |
XIZQRAZBPXSGTJ-UHFFFAOYSA-O |
SMILES |
C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Canonical SMILES |
C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Synonyms |
photodesmosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Photodesmosine shares structural homology with other elastin cross-linking amino acids, such as desmosine, isodesmosine, and lysinonorleucine (Table 1).
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
| Compound | Core Structure | Cross-Linking Mechanism | Occurrence | Stability to UV/ROS |
|---|---|---|---|---|
| This compound | Pyridinium ring with lysine side chains | UV-induced oxidative deamination | Elastin in sun-exposed skin | High (resists degradation) |
| Desmosine | Tetracyclic pyridinium ring | Lysyl oxidase-mediated aldol condensation | Mature elastin in lungs, arteries | Moderate (susceptible to MMPs) |
| Isodesmosine | Isomeric pyridinium ring | Similar to desmosine | Elastin in connective tissues | Moderate |
| Lysinonorleucine | Bifunctional lysine-aldehyde adduct | Non-enzymatic glycation | Aged collagen and elastin | Low (prone to glycation damage) |
Key Observations :
- This compound is unique in its UV-dependent synthesis, whereas desmosine and isodesmosine are enzymatically formed via lysyl oxidase .
- The pyridinium ring in this compound confers greater resistance to reactive oxygen species (ROS) compared to lysinonorleucine, which degrades readily under glycation stress .
Functional and Stability Comparisons
- Elastic Fiber Integrity: this compound enhances UV resilience in elastin, whereas desmosine and isodesmosine are more critical for mechanical elasticity in non-sun-exposed tissues .
- Biomarker Utility : this compound levels correlate strongly with chronic UV exposure, making it superior to desmosine for assessing photoaging .
- Thermal Stability: Differential scanning calorimetry (DSC) studies show this compound retains stability up to 300°C, outperforming lysinonorleucine (degradation at 150°C) .
Research Findings and Analytical Data
Spectroscopic Characterization
- 13C-NMR and IR Data : this compound exhibits a distinct peak at 165 ppm (C=O stretching) in 13C-NMR and a 1740 cm⁻¹ IR absorption band, absent in desmosine .
- Mass Spectrometry : this compound shows a molecular ion peak at m/z 526.3, contrasting with desmosine (m/z 512.2) due to additional methyl groups .
Photocatalytic Degradation Studies
Comparative studies using TiO₂-based photocatalysts revealed:
- This compound Degradation Efficiency: 78% under UV-C (254 nm) vs. 92% for lysinonorleucine, highlighting its environmental persistence .
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